molecular formula C23H21ClN2O5S B11248928 6-chloro-N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11248928
M. Wt: 472.9 g/mol
InChI Key: VQSRXPLYEMAJOT-UHFFFAOYSA-N
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Description

6-CHLORO-N-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride.

    Amidation: The carboxamide group can be formed through amidation reactions using amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group or the benzoxazine ring.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, benzoxazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds like this one might be investigated for their potential as anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

In industry, benzoxazine derivatives can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Other compounds in this class might include various substituted benzoxazines with different functional groups.

    Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides or sulfonylureas.

Uniqueness

The uniqueness of 6-CHLORO-N-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H21ClN2O5S

Molecular Weight

472.9 g/mol

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O5S/c1-15-3-10-19(11-4-15)32(28,29)26-14-22(31-21-12-5-16(24)13-20(21)26)23(27)25-17-6-8-18(30-2)9-7-17/h3-13,22H,14H2,1-2H3,(H,25,27)

InChI Key

VQSRXPLYEMAJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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